molecular formula C31H30F3N3O B11093242 4-(1-benzyl-1H-indol-3-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}butanamide

4-(1-benzyl-1H-indol-3-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}butanamide

Cat. No.: B11093242
M. Wt: 517.6 g/mol
InChI Key: REQRUONHTDYLHO-UHFFFAOYSA-N
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Description

4-(1-benzyl-1H-indol-3-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}butanamide is a complex organic compound belonging to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes both benzyl and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-1H-indol-3-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}butanamide typically involves multiple steps, including the formation of the indole core, functionalization of the indole ring, and coupling reactions to introduce the benzyl and trifluoromethyl groups. Common synthetic routes may involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other cyclization methods.

    Functionalization: Introduction of the benzyl group can be done via Friedel-Crafts alkylation, while the trifluoromethyl group can be introduced using trifluoromethylation reagents.

    Coupling Reactions: The final coupling to form the butanamide linkage may involve amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzyl-1H-indol-3-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction of the amide group can yield amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or KMnO4 can be used.

    Reduction: LiAlH4 or NaBH4 are common reducing agents.

    Substitution: Halogenating agents like NBS or electrophiles like alkyl halides can be used.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

4-(1-benzyl-1H-indol-3-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-benzyl-1H-indol-3-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}butanamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, potentially inhibiting or activating them. The benzyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-indole: Lacks the trifluoromethyl group and butanamide linkage.

    2-methyl-7-(trifluoromethyl)-1H-indole: Lacks the benzyl group and butanamide linkage.

    N-benzyl-2-methyl-7-(trifluoromethyl)-1H-indole: Similar but lacks the butanamide linkage.

Uniqueness

4-(1-benzyl-1H-indol-3-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}butanamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both benzyl and trifluoromethyl groups, along with the butanamide linkage, makes it a versatile compound for various applications.

Properties

Molecular Formula

C31H30F3N3O

Molecular Weight

517.6 g/mol

IUPAC Name

4-(1-benzylindol-3-yl)-N-[2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl]butanamide

InChI

InChI=1S/C31H30F3N3O/c1-21-24(26-13-8-14-27(30(26)36-21)31(32,33)34)17-18-35-29(38)16-7-11-23-20-37(19-22-9-3-2-4-10-22)28-15-6-5-12-25(23)28/h2-6,8-10,12-15,20,36H,7,11,16-19H2,1H3,(H,35,38)

InChI Key

REQRUONHTDYLHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)C(F)(F)F)CCNC(=O)CCCC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5

Origin of Product

United States

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